2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is a complex organic compound that features a combination of benzodioxole, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiazole intermediates, which are then coupled through a series of reactions including:
Aldol Condensation: This step involves the reaction of 1,3-benzodioxole with an aldehyde to form an enone intermediate.
Thiazole Formation: The enone intermediate is then reacted with thioamide to form the thiazole ring.
Coupling Reaction: The thiazole intermediate is coupled with a 4-methylphenyl group through a palladium-catalyzed cross-coupling reaction.
Acetic Acid Addition: Finally, the acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- **2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- **2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazolepropionic acid
Uniqueness
Compared to similar compounds, 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
116759-28-5 |
---|---|
Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H17NO4S/c1-13-2-6-15(7-3-13)21-18(11-20(23)24)27-19(22-21)9-5-14-4-8-16-17(10-14)26-12-25-16/h2-10H,11-12H2,1H3,(H,23,24)/b9-5+ |
InChI Key |
CTEXTBZLVSNQAM-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC4=C(C=C3)OCO4)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC4=C(C=C3)OCO4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.